

[Bis(trifluoroacetoxy)iodo]benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[Bis(trifluoroacetoxy)iodo]benzene	
Cat. No.:	B057053	Get Quote

CAS Number: 2712-78-9

Synonyms: PIFA (Phenyliodine bis(trifluoroacetate)), BTI

This technical guide provides an in-depth overview of [Bis(trifluoroacetoxy)iodo]benzene, a hypervalent iodine(III) reagent widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

[Bis(trifluoroacetoxy)iodo]benzene, commonly abbreviated as PIFA, is a powerful and versatile oxidizing agent.[1][2] Its heightened reactivity compared to its analogue, (diacetoxyiodo)benzene (PIDA), is attributed to the strong electron-withdrawing nature of the trifluoroacetate ligands, which enhances the electrophilicity of the iodine atom.[1][3] This property makes PIFA an effective reagent for a broad spectrum of oxidative transformations under mild conditions.[1] It serves as a valuable alternative to heavy-metal-based oxidants due to its relatively low toxicity and environmental impact.[1] PIFA is instrumental in various synthetic reactions, including oxidative cyclizations, rearrangements, aminations, and functional group transformations.[1][4]

Physicochemical and Spectral Data



PIFA is a white to off-white crystalline powder that is sensitive to moisture and light.[1][5] It is soluble in solvents like dichloromethane and THF but reacts with water and alcohols.[1]

Physicochemical Properties

Property	- Value	Reference(s)
Molecular Formula	C10H5F6IO4	[3]
Molecular Weight	430.04 g/mol	[1]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	121-125 °C (decomposes)	[1][6]
Solubility	Soluble in dichloromethane, THF; reacts with water and alcohols. Insoluble in water.	[1][7]
Density	1.98 g/cm ³	[2]

Spectral Data

Туре	Data	Reference(s)
¹H NMR (CDCl₃)	δ: 8.22 (d, 2H, J=7.5 Hz), 7.75 (t, 1H, J=4.4 Hz), 7.62 (t, 2H, J=7.5 Hz)	[3]
¹³ C NMR	δ: 113.7 (q, J=286.6 Hz), 123.7, 132.8, 134.5, 136.0, 162.0 (q, J=41.3 Hz)	[3]
¹⁹ F NMR	δ: -73.5 (s)	[3]

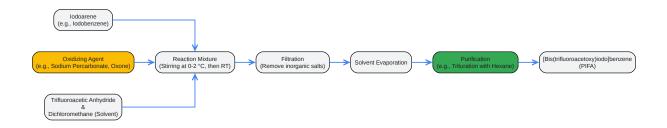
Synthesis and Preparation

PIFA is typically synthesized by the oxidation of iodobenzene. Several methods have been reported, with a common approach involving the use of an oxidizing agent in the presence of trifluoroacetic anhydride or trifluoroacetic acid.



General Synthesis Workflow

The general workflow for the synthesis of PIFA involves the oxidation of an aryl iodide, followed by purification.



Click to download full resolution via product page

General workflow for the synthesis of PIFA.

Experimental Protocol: Synthesis from Iodobenzene using Sodium Percarbonate

This protocol is adapted from a reported procedure for the convenient preparation of PIFA.[5]

Materials:

- lodobenzene (5 mmol)
- Trifluoroacetic anhydride ((CF₃CO)₂O) (12 mL)
- Dichloromethane (CH₂Cl₂) (40 mL)
- Sodium percarbonate (2.1 g, 13.4 mmol)
- Hexane

Procedure:



- A solution of iodobenzene in a mixture of trifluoroacetic anhydride and dichloromethane is prepared in a flask.
- The solution is cooled with stirring to 0-2 °C in an ice bath.
- Sodium percarbonate is added portion-wise to the cooled solution.
- The reaction mixture is stirred for 2 hours at 0-2 °C and then for approximately 18 hours at room temperature.
- The precipitated sodium trifluoroacetate is removed by filtration under reduced pressure and washed with dichloromethane.
- The combined filtrates are concentrated by evaporation under vacuum.
- The resulting solid residue is triturated with hexane, collected by filtration, washed with hexane, and air-dried to yield [Bis(trifluoroacetoxy)iodo]benzene as a colorless solid.[5]
 The product is typically 98-99% pure by iodometry and may not require further recrystallization.[5]

Applications in Organic Synthesis

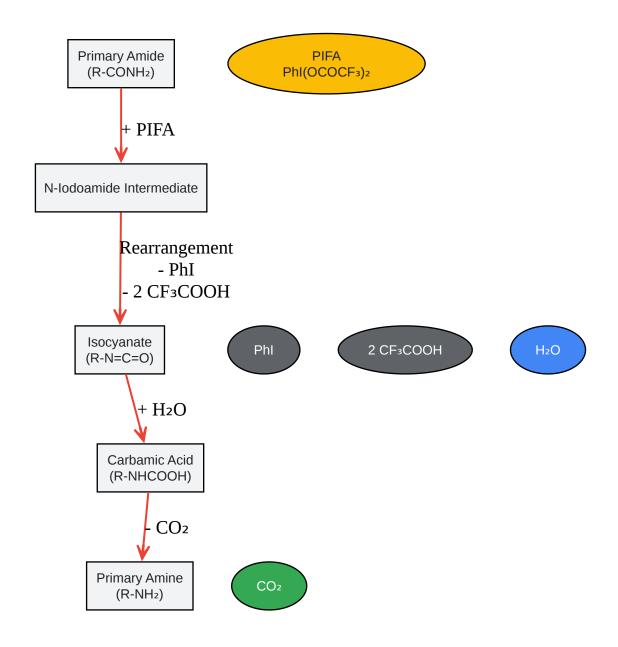
PIFA is a cornerstone reagent for a multitude of oxidative transformations. Its high reactivity enables reactions that are often sluggish or inefficient with other reagents.

Hofmann Rearrangement

PIFA is notably used to facilitate the Hofmann rearrangement of primary amides to amines under mildly acidic conditions.[6][8] This reaction proceeds with one less carbon atom and is a valuable method for synthesizing primary amines.[8]

Reaction Mechanism: The reaction involves the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.





Click to download full resolution via product page

Mechanism of PIFA-mediated Hofmann rearrangement.

Experimental Protocol: Hofmann Rearrangement of Cyclobutanecarboxamide This is a representative procedure for the acidic Hofmann rearrangement.[6]

- A solution of the primary amide (e.g., cyclobutanecarboxamide) is prepared in an aqueous organic solvent mixture (e.g., acetonitrile/water).
- [Bis(trifluoroacetoxy)iodo]benzene is added to the solution.



- The reaction is stirred at room temperature until completion (monitored by TLC or other appropriate methods).
- The resulting primary amine is initially formed as its trifluoroacetate salt.
- The product can be isolated and, if desired, converted to a more stable salt, such as the hydrochloride, to facilitate purification.[6]

Oxidative Cyclizations

PIFA is widely employed in intramolecular cyclization reactions to synthesize a variety of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and natural products.[4] Examples include the synthesis of indoles from N-styrylbenzamides and pyrroles. [4]

Other Key Applications

- α-Hydroxylation of Ketones: PIFA facilitates the direct hydroxylation of ketones at the αposition under acidic conditions.
- Oxidative Deprotection: It is used for the cleavage of dithianes and thioacetals to regenerate the parent carbonyl compounds.[4][6]
- Synthesis of 1,3,4-Oxadiazoles: PIFA mediates the oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles.
- Functionalization of Alkenes and Alkynes: The reagent promotes various functionalizations, including vicinal dioxygenation of olefins and esterification of alkynes via carbon-carbon triple bond cleavage.[1][4]

Safety and Handling

[Bis(trifluoroacetoxy)iodo]benzene is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification



Hazard Statement	Description	GHS Pictogram
H315	Causes skin irritation	GHS07 (Exclamation Mark)
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
 The compound is sensitive to light and moisture and should be stored under an inert atmosphere.[5]
- Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) is a highly effective and versatile hypervalent iodine(III) reagent with broad applicability in modern organic synthesis. Its ability to act as a powerful oxidant under mild conditions makes it an invaluable tool for a wide range of transformations, including the Hofmann rearrangement, oxidative cyclizations, and various functional group interconversions. While its reactivity is a significant advantage, proper safety precautions are essential when handling this compound. The continued development of PIFA-mediated reactions is expected to provide further innovative solutions for the synthesis of complex molecules in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. grokipedia.com [grokipedia.com]
- 2. Bis(Trifluoroacetoxy)Iodo)Benzene Manufacturer & Suppliers |ELRASA-PIFA Elchemy [elchemy.com]
- 3. Page loading... [guidechem.com]
- 4. lodosobenzene bis(trifluoroacetate) [organic-chemistry.org]
- 5. Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Bis(trifluoroacetoxy)iodo)benzene Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals Synthesis / Abstract [thieme-connect.de]
- 8. Hofmann rearrangement Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [[Bis(trifluoroacetoxy)iodo]benzene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057053#bis-trifluoroacetoxy-iodo-benzene-cas-number-2712-78-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com